Clofenetamine hydrochloride

Beschreibung

Genesis and Early Scientific Inquiry into Clofenetamine (B1669201) Hydrochloride

The discovery of Clofenetamine dates back to the 1940s by the pharmaceutical company Searle. wikipedia.org It was first described in scientific literature in 1956. wikipedia.org Structurally, it is a derivative of diphenhydramine (B27) and is closely related to other compounds such as mephenhydramine and chlorphenoxamine. wikipedia.org

Initial research classified Clofenetamine as a tranquilizer, antihistamine, anticholinergic, and antiparkinsonian agent. wikipedia.orgwikipedia.org Its development occurred within a broader historical context of searching for effective treatments for Parkinson's disease, a condition first described by James Parkinson in 1817. nih.gov The early therapeutic explorations for Parkinson's involved various substances, with significant milestones including the discovery of cellular damage in the substantia nigra of patients in 1919. nih.gov Clofenetamine emerged as one of the agents investigated for its potential to manage symptoms of this neurodegenerative disorder. wikipedia.org Some research also notes its classification as an amphetamine, pointing to potential stimulant effects on the central nervous system, though its specific mechanism of action requires detailed study. ontosight.ai

Table 1: Chemical Identifiers and Properties of Clofenetamine This interactive table summarizes the key chemical identifiers and physical properties of Clofenetamine.

| Property | Value | Source |

| IUPAC Name | 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine | wikipedia.org |

| CAS Number | 511-46-6 (Clofenetamine) | wikipedia.org |

| CAS Number | 2019-16-1 (Hydrochloride salt) | wikipedia.orgvulcanchem.commedkoo.com |

| Molecular Formula | C20H26ClNO | wikipedia.org |

| Molar Mass | 331.88 g·mol−1 | wikipedia.org |

| Drug Class | Tranquilizer; Antihistamine; Anticholinergic; Antiparkinsonian agent | wikipedia.orgwikipedia.org |

Evolution of Research Paradigms and Methodological Approaches for Clofenetamine Hydrochloride

The study of chemical compounds like this compound has been significantly advanced by the evolution of analytical methodologies. Early research relied on classical methods, but modern research paradigms emphasize validated, high-precision techniques. sapub.org

The validation of analytical procedures is crucial to ensure that a method is suitable for its intended purpose. europa.eu Key validation characteristics include accuracy, precision, specificity, linearity, and robustness. sapub.orgeuropa.eu This systematic approach ensures the reliability of data generated in research.

For the determination of organic compounds, a variety of methods have been employed. High-Performance Liquid Chromatography (HPLC) has become a popular and powerful tool. nih.gov A 2005 patent, for instance, describes an HPLC method for the simultaneous detection of cloperastine (B1201353) hydrochloride and chlorphenamine maleate, which is structurally related to clofenetamine. google.com This method utilizes an octadecylsilane (B103800) bonded silica (B1680970) filler and a mobile phase of acetonitrile-water-diethylamine, with a detection wavelength of 227nm. google.com Such methods offer high accuracy and reproducibility compared to older techniques like volumetric analysis or ultraviolet spectrophotometry, which could be complex and time-consuming. google.com

Gas chromatography with mass detection (GC-MS) is another advanced hyphenated technique used in pharmaceutical analysis. sapub.org These methods provide high selectivity and sensitivity, allowing for the accurate determination of active pharmaceutical ingredients in various formulations. sapub.org The general evolution of these analytical techniques has allowed for a more precise and detailed investigation of chemical substances than was possible during the initial studies of Clofenetamine.

Table 2: Evolution of Key Analytical Methodologies This interactive table outlines the progression from traditional to modern analytical techniques for chemical compound analysis.

| Method | Description | Advantages in Modern Research | Source |

| Volumetric & UV Spectrophotometry | Traditional methods used for quantitative analysis. | Foundational techniques, but often lack specificity and can be time-consuming. | google.com |

| High-Performance Liquid Chromatography (HPLC) | A technique that separates, identifies, and quantifies each component in a mixture. | High precision, accuracy, and suitability for complex mixtures. Enables simultaneous detection of multiple compounds. | nih.govgoogle.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. | High selectivity and sensitivity, providing structural information for identification. | sapub.org |

| Method Validation Principles | A process to confirm that an analytical procedure is suitable for its intended use. Involves testing for accuracy, precision, specificity, etc. | Ensures the reliability, consistency, and accuracy of analytical data. | sapub.orgeuropa.eu |

Contemporary Significance and Emerging Research Trajectories of this compound

Specific contemporary research focusing exclusively on this compound is limited. Its primary significance remains historical, as an example of the mid-20th-century exploration of antihistaminic and anticholinergic compounds for antiparkinsonian effects. wikipedia.orgwikipedia.org

However, emerging research trajectories in medicinal chemistry could potentially renew interest in foundational molecules like Clofenetamine. One such trajectory is the strategic replacement of carbon atoms with silicon in known pharmaceutical agents. researchgate.net This "sila-substitution" can lead to significant changes in a drug's biological activity and metabolic profile, potentially improving potency and other properties. researchgate.net The synthesis of silicon analogues of existing organic compounds is a recognized method for generating chemical diversity in drug design. researchgate.net While no specific research has applied this to Clofenetamine, it represents a modern methodological approach that could be used to create novel derivatives with potentially enhanced or different pharmacological profiles.

The re-evaluation of older compounds using modern, highly sensitive analytical techniques and new pharmacological screening models is another general trend in drug research. This allows scientists to explore mechanisms and potential applications that were not discoverable with the technologies available at the time of the compound's original development.

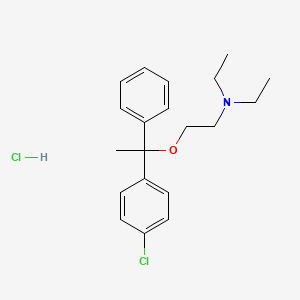

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

2019-16-1 |

|---|---|

Molekularformel |

C20H27Cl2NO |

Molekulargewicht |

368.3 g/mol |

IUPAC-Name |

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine;hydrochloride |

InChI |

InChI=1S/C20H26ClNO.ClH/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18;/h6-14H,4-5,15-16H2,1-3H3;1H |

InChI-Schlüssel |

YYLMTOXXJALHSQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.Cl |

Herkunft des Produkts |

United States |

Synthetic Chemistry and Structural Modifications of Clofenetamine Hydrochloride

Established Synthetic Routes for Clofenetamine (B1669201) Hydrochloride

The synthesis of Clofenetamine hydrochloride is a multi-step process that begins with readily available chemical precursors. The key steps involve the formation of a β-aminoketone intermediate through a Mannich reaction, followed by the introduction of a second aromatic ring via a Grignard-like reaction, and finally, conversion to the hydrochloride salt.

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic analysis of this compound reveals a logical disconnection approach to its synthesis. The primary disconnection is at the quaternary carbon, cleaving the bond between the phenyl-substituted carbon and the adjacent carbon atom. This leads to a key intermediate, a β-aminoketone, and a phenyl organometallic reagent. The β-aminoketone can be further disconnected via the Mannich reaction, yielding a simpler acetophenone derivative, formaldehyde, and a secondary amine.

This analysis identifies the following key precursors for the synthesis of this compound:

o-Chloroacetophenone: This provides the chlorinated aromatic ring and the initial carbonyl group.

Paraformaldehyde: This serves as the source of the methylene (B1212753) bridge in the Mannich reaction.

Dimethylamine hydrochloride: This provides the dimethylamino group.

Phenyl lithium or Phenylmagnesium bromide: These act as the nucleophilic phenyl source in the second key step.

Hydrochloric acid: This is used for the final salt formation.

Reaction Mechanisms and Pathways in this compound Synthesis

The synthesis of this compound proceeds through two main reaction stages:

Mannich Reaction: The first step involves the acid-catalyzed Mannich reaction of o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride. nih.gov In this reaction, dimethylamine and formaldehyde react to form the Eschenmoser salt precursor, a dimethylaminomethyl cation. This electrophile is then attacked by the enol form of o-chloroacetophenone, leading to the formation of 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one, a β-aminoketone, which is isolated as its hydrochloride salt. nih.gov

Addition of a Phenyl Group and Salt Formation: The prepared β-aminoketone hydrochloride is first neutralized with a base to yield the free amine. nih.gov This free amine is then treated with a phenyl organometallic reagent, such as phenyl lithium. nih.gov The phenyl anion acts as a nucleophile, attacking the carbonyl carbon of the β-aminoketone. This addition reaction results in the formation of the tertiary alcohol, Clofenetamine. The final step is the reaction of the free base of Clofenetamine with hydrochloric acid to produce the stable and water-soluble this compound salt. nih.gov

Optimization Strategies and Process Chemistry in this compound Production

The industrial production of this compound focuses on optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Key optimization strategies include:

Solvent Selection: The choice of solvent is critical for both the Mannich reaction and the phenyl addition step. Glacial acetic acid is a common solvent for the Mannich reaction. nih.gov For the addition of phenyl lithium, an ether-based solvent like 2-methyltetrahydrofuran is employed. nih.gov

Temperature Control: The Mannich reaction is typically carried out at elevated temperatures, for example, by heating to 90°C and refluxing. nih.gov Conversely, the highly exothermic addition of phenyl lithium requires low temperatures (e.g., below 0°C) to control the reaction rate and prevent side reactions. nih.gov

Reaction Time: Adequate reaction times are crucial for ensuring the completion of each step. The Mannich reaction may require several hours of reflux to proceed to completion. nih.gov Similarly, the phenyl addition step involves a controlled addition period followed by an incubation time to maximize the yield of the desired tertiary alcohol. nih.gov

Purification: Purification of intermediates and the final product is essential for meeting pharmaceutical standards. This can involve techniques such as recrystallization, extraction, and filtration to remove unreacted starting materials and byproducts.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of a parent compound like this compound are central to medicinal chemistry efforts to improve its properties or to explore its structure-activity relationships (SAR).

Rational Design Principles for Structural Diversification

The rational design of this compound analogues would involve systematic modifications of its chemical structure to modulate its biological activity. Key principles for structural diversification include:

Aromatic Ring Substitution: Introducing various substituents (e.g., methyl, methoxy, fluoro, trifluoromethyl) at different positions on either of the two phenyl rings could influence the compound's electronic and steric properties.

Modification of the Amino Group: The dimethylamino group could be replaced with other alkylamines (e.g., diethylamino, piperidino, morpholino) to alter the basicity and lipophilicity of the molecule.

Alterations to the Propyl Chain: The length of the propyl chain connecting the two aromatic rings and the amino group could be extended or shortened to investigate the impact of spatial arrangement on activity.

Hydroxyl Group Modification: The tertiary hydroxyl group could be esterified or etherified to create prodrugs or to modify the compound's pharmacokinetic profile.

Synthetic Methodologies for Novel this compound Derivatives

The synthesis of novel this compound derivatives would employ established synthetic methodologies, building upon the known synthesis of the parent compound.

Synthesis of Aromatic Ring-Substituted Analogues: To synthesize analogues with substitutions on the phenyl rings, the corresponding substituted o-chloroacetophenones or substituted phenyl lithium/Grignard reagents would be used as starting materials in the established synthetic route.

Synthesis of Amino Group Variants: Analogues with different amino groups can be synthesized by using the corresponding secondary amines (e.g., diethylamine, piperidine) in the initial Mannich reaction.

Ester and Ether Derivatives: Ester derivatives of the tertiary alcohol can be prepared through standard esterification reactions with acyl chlorides or carboxylic anhydrides. Ether derivatives can be synthesized via Williamson ether synthesis, where the alkoxide of Clofenetamine is reacted with an alkyl halide.

The following table summarizes the key reactants and reaction types involved in the synthesis of this compound:

| Reaction Step | Key Reactants | Reaction Type | Intermediate/Product |

| 1 | o-Chloroacetophenone, Paraformaldehyde, Dimethylamine hydrochloride | Mannich Reaction | 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride |

| 2 | 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one, Phenyl lithium | Nucleophilic Addition | Clofenetamine |

| 3 | Clofenetamine, Hydrochloric acid | Acid-Base Reaction | This compound |

Solid-Phase and Solution-Phase Synthetic Approaches to Analogues

The synthesis of analogues of this compound, a substituted phenylethanolamine, can be approached through both solid-phase and solution-phase methodologies. Each approach offers distinct advantages and is selected based on the specific goals of the synthetic effort, such as library generation for structure-activity relationship (SAR) studies or the large-scale production of a single target molecule.

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of libraries of related compounds, making it well-suited for the exploratory synthesis of Clofenetamine analogues. In a typical solid-phase approach, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a stepwise manner. Excess reagents and by-products are removed by simple filtration and washing, which greatly simplifies the purification process.

For the synthesis of Clofenetamine analogues, a suitable starting material, such as a protected amino alcohol or a precursor to the phenylethanolamine scaffold, would be anchored to the solid support. Subsequent synthetic steps could involve the introduction of diversity at various positions of the molecule, such as the aromatic rings or the amine substituent. For example, a library of analogues with different substituents on the phenyl or tolyl rings could be generated by using a variety of substituted starting materials. The final analogues are then cleaved from the resin and purified.

Solution-Phase Synthesis:

Traditional solution-phase synthesis remains a cornerstone for the preparation of individual target molecules, often on a larger scale than is practical with solid-phase methods. This approach involves carrying out all reactions in a solvent, with purification of the product at each step, typically by crystallization, distillation, or chromatography.

The synthesis of Clofenetamine analogues in solution would likely follow a convergent or linear strategy. A potential convergent approach could involve the synthesis of a substituted 2-phenylethanol fragment and a separate tolyl ether fragment, which are then coupled in a later step. A linear approach might start from a substituted styrene oxide or a related epoxide, which is then opened with an appropriate amine to introduce the N,N-dimethylamino group. Subsequent modification of the aromatic rings could then be performed to generate the desired analogues. While generally more time-consuming for the synthesis of multiple compounds, solution-phase synthesis offers greater flexibility in terms of reaction conditions and scale-up.

| Synthetic Approach | Advantages | Disadvantages | Applicability to Clofenetamine Analogues |

| Solid-Phase Synthesis | - Rapid generation of compound libraries- Simplified purification- Amenable to automation | - Limited reaction scale- Potential for resin-related side reactions- Can be costly for large-scale synthesis | Ideal for SAR studies and the discovery of new analogues with diverse substitution patterns. |

| Solution-Phase Synthesis | - High flexibility in reaction conditions- Scalable to large quantities- Well-established and versatile | - More time-consuming purification- Requires optimization for each target molecule- Less efficient for library synthesis | Suitable for the targeted synthesis of specific analogues in larger quantities for further biological evaluation. |

Chiral Synthesis and Stereochemical Considerations in this compound Research

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group and the phenyl group. Consequently, it can exist as a pair of enantiomers, which may exhibit different pharmacological properties. Therefore, the stereocontrolled synthesis of Clofenetamine is of significant importance.

Enantioselective Synthesis Approaches for this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies can be employed for the enantioselective synthesis of phenylethanolamine derivatives like Clofenetamine.

One common approach is the asymmetric reduction of a prochiral ketone . A precursor α-amino ketone can be reduced using a chiral reducing agent, such as a borane reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The catalyst creates a chiral environment, leading to the preferential formation of one enantiomer of the corresponding amino alcohol. The enantiomeric excess (ee) of the product is dependent on the choice of catalyst and reaction conditions.

Another powerful method is the use of chiral catalysts in nucleophilic addition reactions . For instance, the asymmetric addition of an organometallic reagent to an aldehyde can establish the chiral center. While not directly applicable to the final step of a typical Clofenetamine synthesis, this strategy could be used to create a chiral building block that is then elaborated to the final product.

| Enantioselective Method | Key Reagent/Catalyst | Typical Enantiomeric Excess (ee) | Advantages | Challenges |

| Asymmetric Ketone Reduction | Chiral Oxazaborolidine Catalysts (e.g., CBS catalyst) | >90% | High enantioselectivity, well-established methodology. | Requires synthesis of the prochiral ketone precursor. |

| Catalytic Asymmetric Aminohydroxylation | Chiral Ligands (e.g., derivatives of cinchona alkaloids) | Variable | Direct conversion of alkenes to amino alcohols. | Substrate scope can be limited. |

Diastereoselective Synthesis and Chiral Auxiliaries

Diastereoselective synthesis involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of Clofenetamine, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule. For example, a well-known strategy involves the use of chiral auxiliaries such as (R)- or (S)-1-phenylethylamine. nih.gov Reaction of this chiral amine with a suitable electrophile can proceed with high diastereoselectivity due to steric hindrance from the auxiliary. Subsequent removal of the 1-phenylethyl group would yield the enantiomerically enriched product.

Another widely used class of chiral auxiliaries are the oxazolidinones, as popularized by Evans. An N-acylated oxazolidinone can undergo diastereoselective alkylation or aldol reactions, establishing a new stereocenter with high control. This approach could be adapted to construct a key intermediate for the synthesis of Clofenetamine. Pseudoephedrine is another effective chiral auxiliary that can be used to direct the alkylation of enolates with high diastereoselectivity. harvard.edu

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Ratio (dr) | Advantages | Removal Conditions |

| (R)- or (S)-1-Phenylethylamine | Nucleophilic addition, alkylation | >90:10 | Readily available, reliable stereocontrol. | Hydrogenolysis |

| Evans Oxazolidinones | Aldol reactions, alkylations | >95:5 | High diastereoselectivity, predictable stereochemistry. | Hydrolysis (acidic or basic) |

| Pseudoephedrine | Alkylation of amides | >98:2 | Excellent stereocontrol, crystalline derivatives aid purification. | Acidic hydrolysis |

Stereoisomer Separation and Characterization Techniques

When a synthesis results in a mixture of stereoisomers (either enantiomers or diastereomers), separation and characterization are crucial.

Separation of Stereoisomers:

Diastereomers , having different physical properties, can often be separated by standard laboratory techniques such as column chromatography or crystallization .

Enantiomers , having identical physical properties in a non-chiral environment, require a chiral environment for separation. The most common method for the separation of enantiomers is chiral high-performance liquid chromatography (chiral HPLC) . google.comsigmaaldrich.comphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. A variety of CSPs are commercially available, based on polysaccharides, proteins, or synthetic chiral polymers.

Another classical method for resolving a racemic mixture of amines is the formation of diastereomeric salts . The racemic amine is treated with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. The resulting diastereomeric salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer of the amine is then recovered by treating the separated salt with a base.

Characterization of Stereoisomers:

Once separated, the absolute configuration and enantiomeric purity of the stereoisomers must be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing stereoisomers. wikipedia.org While the NMR spectra of enantiomers are identical in a non-chiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can lead to the formation of diastereomeric complexes or derivatives, respectively, which will exhibit distinct NMR signals for each stereoisomer. wikipedia.org This allows for the determination of the enantiomeric ratio. For diastereomers, NMR is often sufficient to distinguish between them due to their different chemical environments.

X-ray crystallography can provide unambiguous determination of the absolute configuration of a crystalline compound.

Optical rotation , measured using a polarimeter, can distinguish between enantiomers, as they rotate the plane of polarized light in equal but opposite directions. The specific rotation is a characteristic physical property of a chiral molecule.

Preclinical Pharmacological Investigations of Clofenetamine Hydrochloride

Receptor Binding and Ligand-Target Interactions of Clofenetamine (B1669201) Hydrochloride (In Vitro and In Silico)

The in vitro and in silico evaluation of a compound's interaction with its molecular targets provides fundamental insights into its mechanism of action. For clofenetamine hydrochloride, these investigations would focus on its affinity and selectivity for histamine (B1213489) and muscarinic acetylcholine (B1216132) receptors.

Specific Receptor Affinities and Selectivity Profiling

As a diphenhydramine (B27) derivative, this compound is expected to exhibit a primary affinity for the histamine H1 receptor, acting as an antagonist or inverse agonist. First-generation antihistamines are known to competitively block the action of histamine at these receptors. aaaai.orgmedicalnewstoday.com Furthermore, these compounds frequently demonstrate significant affinity for muscarinic acetylcholine receptors, which accounts for their anticholinergic effects. aaaai.orgclevelandclinic.orghealthline.com

A comprehensive selectivity profile would involve screening this compound against a broad panel of receptors to determine its specificity. It is plausible that, like other first-generation antihistamines, it may also interact with other receptors, such as adrenergic and serotonergic receptors, though likely with lower affinity. nbinno.com

Table 1: Expected Receptor Binding Profile of this compound

| Receptor Target | Expected Action | Anticipated Affinity |

|---|---|---|

| Histamine H1 | Antagonist / Inverse Agonist | High |

| Muscarinic Acetylcholine (M1, M2, M3, M4, M5) | Antagonist | Moderate to High |

| Adrenergic (Alpha and Beta) | Antagonist | Low to Moderate |

This table is based on the known pharmacology of structurally related first-generation antihistamines and is predictive in nature. Specific experimental data for this compound is not available.

Ligand-Receptor Binding Kinetics and Thermodynamics

The kinetics of the interaction between this compound and its receptors would describe the rates of association and dissociation, while thermodynamics would characterize the energy changes associated with binding. These parameters are crucial for understanding the duration and nature of the drug's effect at a molecular level.

For a competitive antagonist, a rapid association and slower dissociation rate would contribute to a sustained blockade of the receptor. Thermodynamic studies would reveal whether the binding is primarily enthalpy-driven or entropy-driven, providing further detail on the forces governing the interaction.

Allosteric Modulation and Receptor Subtype Interactions

While primary activity is expected at the orthosteric binding site (the same site as the endogenous ligand), the possibility of allosteric modulation cannot be entirely excluded without specific experimental data. Allosteric modulators bind to a different site on the receptor, altering the affinity or efficacy of the primary ligand.

Furthermore, the interaction with various muscarinic receptor subtypes (M1-M5) could be differential. The specific subtype affinities would determine the precise nature of the anticholinergic effects. For instance, antagonism at M1 receptors in the central nervous system could contribute to cognitive side effects, while actions at M3 receptors in smooth muscle and glands would lead to peripheral anticholinergic symptoms. wikipedia.orgnih.gov

Computational Modeling of Ligand-Receptor Complexes

In the absence of empirical data, computational modeling and docking studies could predict the binding mode of this compound to the histamine H1 and muscarinic receptors. By simulating the interaction between the ligand and the three-dimensional structure of the receptor, it is possible to identify key amino acid residues involved in the binding and to estimate the binding energy. Such in silico approaches would be valuable in rationalizing the compound's affinity and selectivity.

Cellular and Subcellular Mechanisms of Action of this compound (In Vitro)

The binding of this compound to its target receptors is expected to initiate a cascade of intracellular events, or in the case of antagonism, to block the signaling pathways activated by the endogenous ligands histamine and acetylcholine.

Intracellular Signaling Pathways Modulated by this compound

Histamine H1 Receptor Pathway: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. wikipedia.orgsmpdb.ca Activation of this pathway by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). smpdb.cawikipedia.org IP3 stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). smpdb.ca By acting as an antagonist at the H1 receptor, this compound would be expected to block this entire cascade, thereby preventing the cellular responses to histamine, such as smooth muscle contraction and increased vascular permeability. wikipedia.org

Muscarinic Acetylcholine Receptor Pathways: Muscarinic receptors are also GPCRs with five subtypes that couple to different G-proteins. wikipedia.org

M1, M3, and M5 receptors couple to Gq/11, and their activation leads to the same PLC-IP3-DAG pathway as H1 receptors. wikipedia.org Antagonism of these receptors by this compound would inhibit acetylcholine-mediated effects such as glandular secretion and smooth muscle contraction. nih.govmedicalnewstoday.com

M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP). researchgate.netnih.gov By antagonizing these receptors, this compound would prevent the acetylcholine-induced decrease in cAMP.

Table 2: Expected Modulation of Intracellular Signaling by this compound

| Receptor Target | Endogenous Ligand | G-Protein | Key Second Messengers | Expected Effect of Clofenetamine HCl |

|---|---|---|---|---|

| Histamine H1 | Histamine | Gq/11 | IP3, DAG, Ca2+ | Inhibition of pathway activation |

| Muscarinic M1, M3, M5 | Acetylcholine | Gq/11 | IP3, DAG, Ca2+ | Inhibition of pathway activation |

This table is a representation of the generally accepted signaling pathways for these receptors and the predicted inhibitory action of an antagonist like this compound.

Enzyme Inhibition and Activation Studies

Information regarding specific enzyme inhibition or activation studies for this compound is not available in the current body of scientific literature. While the metabolism of drugs often involves enzymatic processes, dedicated studies to characterize the inhibitory or activating effects of this compound on specific enzymes have not been identified.

Ion Channel Modulation Research

There is a lack of specific research data on the modulation of ion channels by this compound. The interaction of chemical compounds with various ion channels is a critical aspect of preclinical pharmacological assessment; however, studies detailing the effects of this compound on specific ion channels, such as sodium, potassium, or calcium channels, are not publicly available.

Neurotransmitter Transporter Interaction Studies (e.g., Reuptake Inhibition)

Detailed studies quantifying the interaction of this compound with neurotransmitter transporters are not present in the available scientific literature. As a derivative of diphenhydramine, which is known to have some affinity for the serotonin (B10506) transporter, it is plausible that this compound may also interact with monoamine transporters. However, specific binding affinity data (such as Ki or IC50 values) for the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), or norepinephrine (B1679862) transporter (NET) are not documented.

Pharmacodynamics of this compound in Preclinical Models (In Vitro and In Vivo)

In Vitro Pharmacological Efficacy Studies

Specific in vitro pharmacological efficacy studies for this compound, which would typically include dose-response curves and measures of efficacy (e.g., EC50 or Emax values) in various cellular or tissue-based assays, have not been reported in the accessible scientific literature. Such studies are essential for characterizing the pharmacological activity of a compound at a molecular and cellular level.

In Vivo Animal Model Characterization of Pharmacological Effects

Neurobehavioral Studies in Rodents (e.g., Locomotor Activity, Specific Behavioral Paradigms)

There is a notable absence of published in vivo studies characterizing the neurobehavioral effects of this compound in rodent models. Preclinical neurobehavioral assessments, including the evaluation of locomotor activity and performance in specific behavioral paradigms, are standard methods for understanding the central nervous system effects of a compound. However, no such data for this compound could be retrieved from the available literature.

Cardiovascular System Research (e.g., Isolated Organ Bath Studies, Hemodynamic Effects)

Information regarding the specific effects of this compound on the cardiovascular system is not available in the current body of scientific literature. Preclinical studies utilizing methods such as isolated organ bath preparations to assess direct effects on blood vessels or cardiac tissue, and in vivo studies to determine hemodynamic effects, have not been published for this specific compound.

Generally, the pharmacological class to which Clofenetamine may belong, the 2-phenethylamine derivatives, is known to have potential cardiovascular effects. nih.gov These effects are often mediated through interactions with adrenergic receptors, which are present in the cardiovascular system and play a crucial role in regulating heart rate, cardiac contractility, and vascular tone. nih.gov However, without specific studies on this compound, any potential cardiovascular effects remain speculative.

Other Organ System Interactions (e.g., Smooth Muscle Contraction, Gastrointestinal Motility)

There is a lack of published research on the interactions of this compound with other organ systems, including its effects on smooth muscle contraction and gastrointestinal motility. Studies on isolated smooth muscle preparations, such as the guinea pig ileum or other gastrointestinal tissues, are standard methods to evaluate a compound's potential spasmogenic or spasmolytic properties. However, no such data are available for this compound.

Structure-Activity Relationship (SAR) Studies for this compound

Detailed structure-activity relationship (SAR) studies specifically for this compound have not been reported in the available scientific literature. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. youtube.com

Identification of Key Pharmacophores and Structural Motifs

The key pharmacophores and structural motifs responsible for the biological activity of this compound have not been elucidated. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. For the broader class of 2-phenethylamine derivatives, the phenethylamine (B48288) backbone is a critical structural motif for interaction with various receptors. nih.govresearchgate.net However, the specific contributions of the substituents present in Clofenetamine have not been defined through dedicated studies.

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

No computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis or molecular docking, have been published for this compound. QSAR models are used to correlate the chemical structure of compounds with their biological activity, while molecular docking predicts the binding orientation of a molecule to a target receptor. mdpi.com These computational tools are valuable in drug discovery for predicting the activity of new analogs and understanding drug-receptor interactions at a molecular level. The absence of such studies for this compound means that its molecular interactions with potential biological targets have not been characterized through these methods.

Pharmacokinetic and Metabolic Research on Clofenetamine Hydrochloride Preclinical Focus

Absorption and Distribution Studies in Preclinical Models

The absorption and distribution of a drug are fundamental pharmacokinetic properties that determine its onset, intensity, and duration of action. These studies are critical in preclinical development to understand how a compound behaves within a biological system. allucent.comlovelacebiomedical.org

In Vitro Permeability and Transport Assays

In vitro permeability assays are laboratory-based tests that predict a drug's ability to cross biological membranes, such as the intestinal wall. sigmaaldrich.comnih.gov Common methods include using cell monolayers (like Caco-2 cells) or artificial membranes (like the Parallel Artificial Membrane Permeability Assay, PAMPA) to model absorption. mdpi.com These assays measure the rate at which a compound moves from a donor to a receiver compartment, providing an estimate of its absorption potential in the body. nih.govnih.gov

Tissue Distribution and Compartmental Analysis in Animal Models

Tissue distribution studies in animal models (e.g., rats, mice) are conducted to understand where a drug accumulates in the body after administration. nih.govfrontiersin.org These studies involve administering the compound to animals and then measuring its concentration in various organs and tissues (such as the liver, kidneys, brain, and lungs) at different time points. nih.govcompbio.com The data helps identify target organs for efficacy and potential toxicity. nih.gov Compartmental analysis uses mathematical models to describe the drug's movement between different "compartments" (like blood and tissues) in the body. frontiersin.org

Specific preclinical studies detailing the tissue distribution or compartmental analysis of Clofenetamine (B1669201) hydrochloride in animal models have not been identified in the public domain.

Plasma Protein Binding Characteristics

Plasma protein binding refers to the extent to which a drug attaches to proteins within the blood, primarily albumin and alpha-1-acid glycoprotein. wikipedia.orgresearchgate.net Only the unbound (or "free") fraction of a drug is pharmacologically active and available to be metabolized and excreted. wikipedia.orgnih.gov The degree of binding influences a drug's distribution and half-life. wikipedia.org This characteristic is typically measured using in vitro techniques like equilibrium dialysis or ultrafiltration. ukzn.ac.za

Research quantifying the specific plasma protein binding percentage of Clofenetamine hydrochloride or identifying the primary binding proteins could not be located.

Biotransformation and Metabolite Identification of this compound (Preclinical)

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, primarily in the liver. wfsahq.orgnih.gov This process is essential for detoxification and facilitating the excretion of foreign compounds. wfsahq.orgyoutube.com Preclinical metabolism studies are crucial for understanding a drug's clearance rate, identifying active or toxic metabolites, and anticipating drug-drug interactions. nih.govnih.gov

Hepatic Enzyme Metabolism (e.g., Cytochrome P450 and Non-CYP Interactions)

The majority of drug metabolism is carried out by enzymes in the liver. nih.govyoutube.com The Cytochrome P450 (CYP) superfamily of enzymes is responsible for Phase I metabolic reactions (oxidation, reduction, hydrolysis), which introduce or expose functional groups on the drug molecule. youtube.comopenanesthesia.org Identifying which specific CYP isoenzymes (e.g., CYP3A4, CYP2D6, CYP1A2) metabolize a drug is key to predicting potential drug-drug interactions, as other drugs can inhibit or induce these enzymes. nih.govmedicineslearningportal.orgnih.gov Non-CYP enzymes can also be involved in a drug's metabolism. openanesthesia.org

Studies identifying the specific hepatic enzymes, including Cytochrome P450 isoenzymes, responsible for the biotransformation of this compound are not available in the reviewed literature.

Metabolite Structural Elucidation (In Vitro and In Vivo Animal)

Metabolite profiling aims to identify the chemical structures of the metabolites formed from a parent drug. nih.govevotec.com This is performed using both in vitro systems (such as liver microsomes or hepatocytes) and in vivo samples (plasma, urine, feces) from animal studies. pharmaron.comrsc.org Advanced analytical techniques, particularly high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS), are used to detect and elucidate the structures of these metabolites. nih.govnih.gov This information helps in understanding the drug's metabolic pathways and assessing the safety of its byproducts. evotec.com

There is no available research that details the structural elucidation of metabolites of this compound from preclinical in vitro or in vivo animal studies.

Metabolic Pathways and Enzyme Kinetics

There is no available research detailing the specific metabolic pathways of this compound in any preclinical model. Studies identifying the primary metabolites, the enzymatic reactions involved (such as oxidation, reduction, hydrolysis, or conjugation), or the specific enzymes responsible (e.g., cytochrome P450 isozymes, UDP-glucuronosyltransferases) have not been published. Consequently, no data on the enzyme kinetics, such as Michaelis-Menten constants (Km) or maximum reaction velocities (Vmax), for the metabolism of this compound are available.

Without such studies, it is impossible to construct a metabolic map for this compound or to understand the rate at which it is biotransformed in preclinical species.

Excretion Mechanisms in Preclinical Models

Consistent with the lack of metabolic data, there is no specific information regarding the excretion of this compound from the body in preclinical models.

Renal Clearance Studies in Animal Models

No studies were found that investigated the renal clearance of this compound in animal models such as rats, mice, or dogs. Therefore, data on the extent of urinary excretion of the parent compound or its potential metabolites, the mechanisms of renal handling (e.g., glomerular filtration, active tubular secretion, tubular reabsorption), and the renal clearance rates are not available.

Table 1: Renal Clearance Parameters of this compound in Preclinical Models

| Animal Model | Route of Administration | Percentage of Dose Excreted in Urine (Parent) | Percentage of Dose Excreted in Urine (Metabolites) | Renal Clearance Rate | Citation |

|---|---|---|---|---|---|

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

Biliary Excretion Pathways

Similarly, there is a complete absence of research on the biliary excretion of this compound in preclinical models. No studies have been published that quantify the amount of the compound or its metabolites excreted in the bile, which is a crucial pathway for the elimination of many xenobiotics. The potential for enterohepatic recirculation, a process where compounds excreted in the bile are reabsorbed in the intestine, also remains uninvestigated for this compound.

Table 2: Biliary Excretion of this compound in Preclinical Models

| Animal Model | Route of Administration | Percentage of Dose Excreted in Bile (Parent) | Percentage of Dose Excreted in Bile (Metabolites) | Biliary Clearance Rate | Citation |

|---|---|---|---|---|---|

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

Analytical and Characterization Methodologies for Clofenetamine Hydrochloride Research

Spectroscopic Techniques for Clofenetamine (B1669201) Hydrochloride Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and quantifying clofenetamine hydrochloride. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are vital for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Expected signals would include multiplets in the aromatic region corresponding to the protons on the unsubstituted phenyl ring and the para-substituted chlorophenyl ring. Signals for the aliphatic protons would include triplets and quartets for the N,N-diethyl groups, triplets for the two methylene (B1212753) groups of the ethoxy chain, and a singlet for the methyl group attached to the quaternary carbon.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. This includes the quaternary carbon attached to the oxygen, methyl, and two aromatic rings, as well as the distinct carbons of the phenyl and chlorophenyl groups, and the aliphatic carbons of the N,N-diethylaminoethyl moiety.

2D NMR: Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings within the ethyl and ethoxy groups. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations, confirming the connectivity between the aromatic rings, the quaternary carbon, and the side chain.

| Structural Fragment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl Ring Protons | 7.2 - 7.5 | 125 - 145 |

| Chlorophenyl Ring Protons | 7.3 - 7.6 | 128 - 142 |

| O-CH₂ Methylene Protons | 3.5 - 4.0 | 60 - 70 |

| N-CH₂ Methylene Protons | 2.8 - 3.3 | 50 - 55 |

| N-CH₂CH₃ Ethyl Protons | 2.5 - 3.0 | 45 - 50 |

| N-CH₂ CH₃ Ethyl Protons | 1.0 - 1.3 | 10 - 15 |

| Quaternary Carbon-CH₃ Protons | 1.5 - 1.8 | 25 - 30 |

Mass Spectrometry (MS) for Molecular Characterization and Metabolite Profiling

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and elucidating its fragmentation patterns, which aids in structural confirmation. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for metabolite profiling. nih.gov

The molecular weight of this compound is 368.34 g/mol . fda.govncats.io In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the free base (331.88 g/mol ) plus a proton. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) would be used to study fragmentation pathways. Key fragment ions would likely arise from:

Cleavage of the ether bond.

Loss of the N,N-diethylaminoethyl group.

Fragmentation of the side chain.

Loss of a chlorine atom from the chlorophenyl ring.

For metabolite profiling, LC-MS/MS is used to detect and identify products of biotransformation. Common metabolic pathways for drugs containing alkylamine moieties include N-dealkylation and oxidation. HRMS is critical in these studies to accurately identify the mass shifts corresponding to specific metabolic reactions.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. nihs.go.jp The resulting spectrum provides a fingerprint of the functional groups present. For this compound, the FTIR spectrum would be used to confirm the presence of its key structural components. researchgate.net The spectrum of an amine hydrochloride salt typically shows broad absorptions in the 2400-2700 cm⁻¹ range due to the N-H⁺ stretching vibrations. researchgate.net

| Functional Group | Vibration Type | Expected Absorption Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Amine Salt (N-H⁺) | Stretching | 2400 - 2700 (broad) |

| C-O (Ether) | Stretching | 1050 - 1150 |

| C-N (Tertiary Amine) | Stretching | 1000 - 1250 |

| C-Cl | Stretching | 700 - 850 |

| Aromatic C=C | Bending (out-of-plane) | 690-710 and 810-840 (for substitution patterns) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. nihs.go.jp This absorption is characteristic of molecules containing chromophores, such as the phenyl and chlorophenyl rings in clofenetamine. This technique is a straightforward and robust method for quantitative analysis. uaic.ro

The UV spectrum of this compound is expected to show maximum absorbance (λmax) in the UV region, likely between 220 nm and 270 nm, due to the π → π* electronic transitions in the aromatic rings. To determine the concentration of a this compound solution, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the λmax. According to the Beer-Lambert law (A = εbc), absorbance (A) is directly proportional to the molar absorptivity (ε), the path length (b), and the concentration (c). This linear relationship allows for the accurate quantification of the compound in a sample and can be used as a measure of its purity when compared against a reference standard.

Chromatographic Separation Methods for this compound

Chromatographic methods are essential for separating this compound from impurities, related substances, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantitative Analysis, and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity, conducting quantitative analysis, and profiling impurities of pharmaceutical compounds like this compound. nih.govnih.gov A reversed-phase HPLC (RP-HPLC) method is typically most suitable for a molecule of this polarity.

A validated RP-HPLC method involves separating the analyte based on its partitioning between a nonpolar stationary phase and a polar mobile phase. nih.gov The retention time of the clofenetamine peak serves for identification, while the peak area is used for quantification against a standard curve. nih.gov By detecting and quantifying any other peaks in the chromatogram, an impurity profile can be established, which is critical for quality control.

A patent for a related compound, clofenetamine maleate, describes an HPLC method using an octadecylsilane (B103800) bonded silica (B1680970) (C18) column. google.com The mobile phase consists of a mixture of acetonitrile (B52724), water, and triethylamine, with the pH adjusted using phosphoric acid, and detection is performed at 227 nm. google.com These conditions provide a strong basis for developing a specific method for the hydrochloride salt.

| Parameter | Typical Condition |

| Stationary Phase | Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer) |

| pH | Adjusted to an acidic range (e.g., pH 2.5-4.0) to ensure the amine is protonated |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector at λmax (e.g., ~227 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) Applications in Volatile Impurity Analysis

Gas chromatography (GC) is an essential technique for the analysis of volatile impurities in pharmaceutical substances, including this compound. researchgate.net Volatile organic impurities, often residual solvents from the manufacturing process, must be controlled to ensure the safety and stability of the drug product. uspnf.com Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines for the limits of these impurities. uspnf.com

The standard method for this analysis is headspace gas chromatography (HS-GC) coupled with a Flame Ionization Detector (FID). ptfarm.pl In this technique, a sample of the drug substance is heated in a sealed vial, allowing volatile compounds to partition into the headspace gas. This gas is then injected into the GC system, which separates the components based on their volatility and interaction with a capillary column. researchgate.net This sample introduction method is preferred as it avoids contamination of the GC system with the non-volatile API. lcms.cz

While specific validated methods for this compound are not extensively published, a general approach based on established pharmaceutical analysis protocols would be employed. ptfarm.plthermofisher.com The method would be validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision to meet regulatory standards. ptfarm.pl

| Parameter | Typical Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with Headspace Autosampler and FID | uspnf.com |

| Column | e.g., ZB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3 µm | uspnf.com |

| Carrier Gas | Helium or Nitrogen | thermofisher.com |

| Injector Temperature | 140 °C | uspnf.com |

| Detector Temperature (FID) | 250 °C | uspnf.com |

| Oven Temperature Program | Initial 40 °C for 20 min, ramp at 10 °C/min to 240 °C, hold | uspnf.com |

| Headspace Vial Temperature | 80 °C | uspnf.com |

| Headspace Equilibration Time | 30 - 60 min | uspnf.com |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of chemical reactions during the synthesis of this compound. This technique allows chemists to qualitatively assess the consumption of starting materials and the formation of the desired product and any byproducts over time.

In a typical application, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate alongside spots of the pure starting materials and, if available, the final product. The plate is then developed in a suitable mobile phase. The separation of components on the silica plate allows for a visual comparison. As the reaction proceeds, the spot corresponding to the starting material will decrease in intensity, while the spot for the Clofenetamine product will appear and increase in intensity. The appearance of new spots may indicate the formation of impurities. This real-time monitoring helps in determining the optimal reaction time and conditions, preventing the formation of excess impurities and ensuring the reaction has gone to completion.

Chiral Chromatography for Enantiomeric Purity Assessment

Clofenetamine possesses a chiral center, meaning it exists as a pair of enantiomers ((R)- and (S)-forms). fda.govfda.govncats.io Since enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, regulatory authorities mandate the assessment of enantiomeric purity. wvu.edu Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for this purpose. nih.gov

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of antihistamine drug enantiomers. rsc.org A study on the chiral separation of five antihistamine drugs, including the structurally similar cloperastine (B1201353), demonstrated successful enantioseparation using Chiralpak IA and Chiralpak ID columns. rsc.org For a compound like Clofenetamine, a similar approach would be effective. The mobile phase, typically a mixture of an organic solvent like acetonitrile or an alcohol with a basic additive such as ammonia (B1221849) solution or diethylamine, is optimized to achieve baseline separation of the enantiomers. rsc.org This allows for the accurate quantification of the desired enantiomer and the detection of even small amounts of the unwanted enantiomer. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) system | rsc.org |

| Chiral Column | e.g., Chiralpak ID (amylose tris(3,5-dimethylphenylcarbamate)) | rsc.org |

| Mobile Phase | Acetonitrile-water-ammonia solution (e.g., 90:10:0.1, v/v/v) | rsc.org |

| Flow Rate | 1.0 mL/min | N/A |

| Column Temperature | 25 °C | N/A |

| Detection | UV at a suitable wavelength (e.g., 220 nm) | N/A |

Advanced Structural Biology Approaches (If Applicable to Ligand-Protein Complexes)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a pharmaceutical salt like this compound, a single-crystal X-ray diffraction study would provide invaluable information about its solid-state structure. This includes exact bond lengths, bond angles, and the molecule's conformation (the spatial arrangement of its atoms).

Furthermore, the analysis would reveal the crystal packing, showing how individual molecules are arranged in the unit cell. A crucial aspect for a hydrochloride salt is the elucidation of the hydrogen-bonding network. This would detail the interactions between the protonated amine of the Clofenetamine cation and the chloride anion, as well as other potential intermolecular interactions that stabilize the crystal lattice. Although a specific crystal structure for this compound is not publicly available, analysis of similar compounds like meclofenoxate (B1676130) hydrochloride reveals detailed conformational and packing information. exlibrisgroup.com Such data is fundamental for understanding the physicochemical properties of the drug, such as solubility and stability, and for identifying different polymorphic forms.

Understanding how a drug interacts with its biological target at a molecular level is fundamental to rational drug design. Clofenetamine acts as a histamine (B1213489) H1-receptor antagonist. nih.gov The histamine H1 receptor is a G-protein coupled receptor (GPCR), a class of transmembrane proteins that are notoriously difficult to crystallize due to their flexibility and hydrophobic nature. nih.gov

Co-crystallization is a technique where the target protein is crystallized in the presence of its ligand (in this case, Clofenetamine). The binding of the ligand can stabilize the protein in a single, more rigid conformation, which facilitates the formation of a well-ordered crystal lattice required for X-ray diffraction analysis. nih.gov While no co-crystal structure of this compound with the H1 receptor has been reported, such a study would be of immense value. It would reveal the specific binding pocket, identify the key amino acid residues that interact with the drug, and detail the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that govern binding affinity and selectivity. This structural information is critical for designing next-generation antagonists with improved efficacy and reduced side effects.

Computational Chemistry and Molecular Modeling for this compound

In the absence of experimental structural data from co-crystallization studies, computational chemistry and molecular modeling provide powerful tools to investigate the interactions between this compound and its target receptor. dartmouth.edu These in silico methods can predict and analyze the binding of a ligand to a protein.

Molecular Docking: Using a homology model or a known crystal structure of the histamine H1 receptor, molecular docking algorithms can predict the preferred binding pose of Clofenetamine within the receptor's active site. These simulations calculate a "docking score," which estimates the binding affinity and helps to identify the most likely protein-ligand interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the Clofenetamine-H1 receptor complex over time. This method provides insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build mathematical models that correlate the chemical structure of Clofenetamine and its analogues with their biological activity. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding lead optimization efforts. Such computational approaches are integral to modern drug discovery, enabling a more efficient exploration of chemical space and a deeper understanding of drug-receptor interactions. dartmouth.edu

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental in determining the electronic structure of a molecule, providing insights into its geometry, stability, and reactivity. These methods can elucidate properties such as molecular orbital energies, electron density distribution, and electrostatic potential. However, specific studies applying QM methods to this compound to determine these properties are not found in the reviewed literature. One study on silicon-containing benzoic acid derivatives mentioned the synthesis of clofenetamine, but did not provide quantum chemical data for the compound itself. researchgate.net

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of a molecule and its interactions with biological targets over time. These simulations can reveal information about conformational changes, binding stability, and the nature of intermolecular forces. At present, there are no published MD simulation studies that specifically focus on this compound and its interactions with potential biological receptors or other molecules.

Docking Studies and Virtual Screening Methodologies

Docking studies and virtual screening are pivotal computational techniques in drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a target protein. These methods are instrumental in identifying potential drug candidates from large compound libraries. A review of available research indicates a lack of specific docking or virtual screening studies performed on this compound. While the methodologies are well-established, their direct application to this particular compound has not been documented in scientific publications.

Emerging Research Avenues and Future Directions for Clofenetamine Hydrochloride

Exploration of Novel Preclinical Applications and Research Niches

Currently, specific and recent preclinical studies focused on novel applications of Clofenetamine (B1669201) hydrochloride are not prominent in publicly accessible scientific databases. The compound, identified as a derivative of diphenhydramine (B27), has been historically described as a tranquilizer, antihistamine, anticholinergic, and antiparkinsonian agent. wikipedia.org However, dedicated research programs to explore new therapeutic niches appear to be scarce.

Future preclinical investigations could be conceptualized based on its relationship to the phenethylamine (B48288) backbone, a common feature in many stimulant compounds. ontosight.ai Research could be directed towards understanding its nuanced effects on the central nervous system, beyond its established profiles. For instance, its potential modulatory effects on various neurotransmitter systems, which are currently not well-documented, could be a valuable area of exploration. ontosight.ai Establishing novel animal models to investigate its therapeutic potential in less-explored neurological or psychiatric conditions could open new research avenues.

Development and Application of Advanced Methodologies in Clofenetamine Hydrochloride Investigation

The development and application of advanced analytical methodologies for the specific investigation of this compound are not extensively detailed in current literature. While standard analytical techniques are likely applicable, research dedicated to creating novel and highly sensitive detection and quantification methods for this specific compound and its metabolites is not readily found.

Future research could focus on the application of modern analytical techniques to thoroughly characterize this compound. This could include the use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for detailed metabolite profiling in biological matrices. The development of specific immunoassays or molecular probes could also facilitate more precise and rapid detection in various research settings. Such advancements would be crucial for any in-depth pharmacokinetic and pharmacodynamic studies.

Interdisciplinary Research Perspectives Involving this compound

Interdisciplinary research specifically involving this compound is not a prominent feature of the current scientific landscape. The compound's historical classification suggests potential intersections with neuropharmacology, medicinal chemistry, and clinical neuroscience.

A forward-looking interdisciplinary approach could involve computational chemists and molecular biologists to model the interaction of this compound with its putative biological targets. This could provide insights into its mechanism of action at a molecular level. Collaboration with material scientists could explore novel drug delivery systems for this compound, potentially enhancing its therapeutic profile or enabling targeted delivery. Furthermore, research at the interface of pharmacology and toxicology would be essential to systematically evaluate its broader biological effects.

Unexplored Structure-Activity Relationship Facets and Rational Design Opportunities

Detailed structure-activity relationship (SAR) studies for this compound are not widely published. While its chemical structure is known, a systematic exploration of how modifications to its chemical scaffold would affect its biological activity is an area ripe for investigation.

Future research in this domain would involve the synthesis and pharmacological screening of a library of this compound analogs. This would help to identify the key structural motifs responsible for its various activities. Such SAR data would be invaluable for the rational design of new molecules with potentially improved potency, selectivity, or altered pharmacological profiles. For example, modifying substituent groups on the phenyl rings or altering the diamine chain could lead to compounds with enhanced affinity for specific receptors or transporters. This approach could uncover new therapeutic leads based on the this compound scaffold.

Q & A

Q. How can factorial design optimize reaction parameters for this compound synthesis to maximize yield and minimize impurities?

- Methodological Answer : Apply a 2^k factorial design to evaluate variables like temperature, catalyst concentration, and reaction time. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Reference kinetic analyses of drug release studies (e.g., hydroxyzine hydrochloride) for statistical validation frameworks .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

- Methodological Answer : Conduct species-specific metabolic profiling (e.g., microsomal assays) to identify interspecies variability. Validate findings using physiologically based pharmacokinetic (PBPK) modeling, adjusting for factors like protein binding and tissue penetration. Cross-reference systematic review methodologies for clinical data reconciliation, as seen in mercaptamine hydrochloride studies .

Q. How do researchers validate analytical methods for this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. Spike recovery experiments in plasma/serum and stability testing under varying conditions (e.g., freeze-thaw cycles) are critical. Method validation protocols for forensic standards, such as those for arylcyclohexylamines, provide a template .

Q. What experimental approaches mitigate batch-to-batch variability in this compound formulation development?

- Methodological Answer : Implement quality-by-design (QbD) principles, including risk assessment (Ishikawa diagrams) and process analytical technology (PAT) for real-time monitoring. Reference formulation optimization studies for hydrogels or solid dosage forms, which use design of experiments (DoE) to control critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.